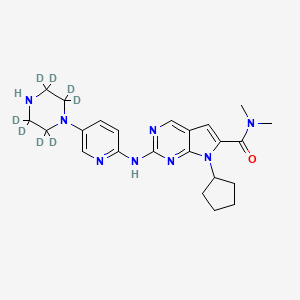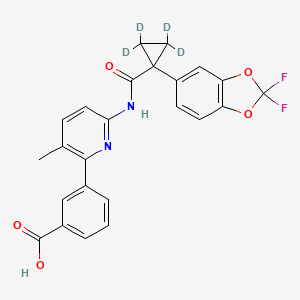
Stick Insect Hypertrehalosaemic Factor II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stick Insect Hypertrehalosaemic Factor II is a synthetic peptide that mimics the natural hypertrehalosaemic factor found in the corpus cardiacum of the Indian stick insect, Carausius morosus. This compound is known for its ability to increase trehalose levels in the hemolymph of insects, which is crucial for energy mobilization during periods of high metabolic demand .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stick Insect Hypertrehalosaemic Factor II is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Stick Insect Hypertrehalosaemic Factor II primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Major Products: The major product of the synthesis is the this compound peptide, which is characterized by its specific amino acid sequence and biological activity .
Scientific Research Applications
Stick Insect Hypertrehalosaemic Factor II has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in insect physiology, particularly in energy mobilization and metabolism.
Industry: Utilized in the production of bioactive peptides for research and development purposes
Mechanism of Action
Stick Insect Hypertrehalosaemic Factor II exerts its effects by binding to specific receptors in the insect’s corpus cardiacum, leading to the release of trehalose into the hemolymph. This process involves the activation of signaling pathways that regulate carbohydrate metabolism, ensuring a steady supply of energy during periods of high demand .
Comparison with Similar Compounds
Adipokinetic Hormone (AKH): Another insect peptide that regulates energy metabolism by mobilizing lipids and carbohydrates.
Red Pigment-Concentrating Hormone (RPCH): A peptide involved in pigment concentration and energy mobilization in crustaceans.
Uniqueness: Stick Insect Hypertrehalosaemic Factor II is unique due to its specific amino acid sequence and its potent hypertrehalosaemic effect, which is not as pronounced in other similar peptides. This specificity makes it a valuable tool for studying insect physiology and developing targeted insecticides .
Properties
Molecular Formula |
C54H75N13O15 |
|---|---|
Molecular Weight |
1146.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C54H75N13O15/c1-26(2)20-35(60-48(76)34-17-18-41(72)59-34)50(78)65-44(28(4)69)53(81)63-36(21-30-12-7-6-8-13-30)51(79)66-45(29(5)70)54(82)67-19-11-16-39(67)52(80)62-38(23-40(55)71)49(77)61-37(22-31-24-57-33-15-10-9-14-32(31)33)47(75)58-25-42(73)64-43(27(3)68)46(56)74/h6-10,12-15,24,26-29,34-39,43-45,57,68-70H,11,16-23,25H2,1-5H3,(H2,55,71)(H2,56,74)(H,58,75)(H,59,72)(H,60,76)(H,61,77)(H,62,80)(H,63,81)(H,64,73)(H,65,78)(H,66,79)/t27-,28-,29-,34+,35+,36+,37+,38+,39+,43+,44+,45+/m1/s1 |
InChI Key |
HZDAWOVKRWJDTA-OKTXPXFWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)





![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)

![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
